Sodium artelinate
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Overview
Description
Sodium artelinate is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is known for its potent antimalarial properties and has been used in the treatment of severe and complicated malaria. This compound is water-soluble and has a longer plasma half-life compared to other artemisinin derivatives, making it a valuable addition to the arsenal of antimalarial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium artelinate is synthesized from artemisinin through a series of chemical reactions. The process typically involves the conversion of artemisinin to dihydroartemisinin, followed by the formation of sodium beta-artelinate. The key steps include:
Reduction of Artemisinin: Artemisinin is reduced to dihydroartemisinin using a reducing agent such as sodium borohydride.
Formation of this compound: Dihydroartemisinin is then reacted with an appropriate reagent to form sodium beta-artelinate.
Industrial Production Methods: Industrial production of sodium beta-artelinate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium artelinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have varying biological activities.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of sodium beta-artelinate .
Scientific Research Applications
Sodium artelinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of artemisinin derivatives and their chemical properties.
Biology: this compound is employed in research on malaria and other parasitic diseases, helping to understand the mechanisms of action and resistance.
Medicine: The compound is used in clinical studies to evaluate its efficacy and safety in treating severe malaria
Mechanism of Action
Sodium artelinate exerts its effects through the generation of free radicals. Upon entering the body, it is metabolized to dihydroartemisinin, which contains an endoperoxide bridge. This bridge reacts with heme, a component of the malaria parasite, generating free radicals that inhibit protein and nucleic acid synthesis. This leads to the death of the parasite during its erythrocytic stages .
Comparison with Similar Compounds
Artemether: Another artemisinin derivative with potent antimalarial activity but shorter plasma half-life.
Arteether: Similar to artemether, used in the treatment of malaria but with different pharmacokinetic properties.
Artesunate: A widely used artemisinin derivative with rapid action against malaria parasites.
Uniqueness of Sodium artelinate: this compound stands out due to its water solubility and longer plasma half-life, which provide advantages in terms of stability and sustained therapeutic effects. Its ability to generate free radicals and inhibit parasite growth makes it a valuable compound in the fight against malaria .
Properties
CAS No. |
126575-30-2 |
---|---|
Molecular Formula |
C23H29NaO7 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
sodium;4-[[(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C23H30O7.Na/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23;/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25);/q;+1/p-1/t13-,14-,17+,18+,20+,21-,22+,23?;/m1./s1 |
InChI Key |
DLDAUVZOFWOFKP-MAVRPWANSA-M |
SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3C24[C@H]1CC[C@@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |
Synonyms |
artelinic acid artelinic acid, (3R-(3alpha,5beta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-isomer artelinic acid, potassium salt sodium artelinate sodium beta-artelinate |
Origin of Product |
United States |
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